Cas no 380567-76-0 (3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide)

3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide is a specialized organic compound featuring a brominated phenyl core linked to a naphthalene moiety via an ether bridge, further functionalized with a cyano-substituted propenamide group. Its structural complexity offers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of bromine and nitro groups enhances reactivity, facilitating further derivatization, while the conjugated system may contribute to electronic or optical properties. This compound is suited for research applications requiring precise molecular modifications, particularly in drug discovery and material science. High purity and well-defined synthesis pathways ensure reproducibility for experimental use.
3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide structure
380567-76-0 structure
Product name:3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide
CAS No:380567-76-0
MF:C27H18BrN3O4
MW:528.35352563858
CID:5446715
PubChem ID:98388057

3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
    • 3-{3-bromo-4-[(naphthalen-1-yl)methoxy]phenyl}-2-cyano-N-(2-nitrophenyl)prop-2-enamide
    • Z56836772
    • EN300-1210904
    • 380567-76-0
    • 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide
    • Inchi: 1S/C27H18BrN3O4/c28-23-15-18(14-21(16-29)27(32)30-24-10-3-4-11-25(24)31(33)34)12-13-26(23)35-17-20-8-5-7-19-6-1-2-9-22(19)20/h1-15H,17H2,(H,30,32)
    • InChI Key: OGZZHNCJUCMROM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1[N+]([O-])=O)(=O)C(C#N)=CC1=CC=C(OCC2=C3C(C=CC=C3)=CC=C2)C(Br)=C1

Computed Properties

  • Exact Mass: 527.04807g/mol
  • Monoisotopic Mass: 527.04807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 834
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 6.9

Experimental Properties

  • Density: 1.518±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 762.6±60.0 °C(Predicted)
  • pka: 9.55±0.70(Predicted)

3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1210904-50mg
380567-76-0 90.0%
50mg
$246.0 2023-10-02
Enamine
EN300-1210904-0.05g
380567-76-0 90%
0.05g
$246.0 2023-07-10

Additional information on 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide

3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide (CAS No. 380567-76-0): An Overview

3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide (CAS No. 380567-76-0) is a complex organic compound with a unique molecular structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its intricate aromatic and functional groups, making it a subject of interest for researchers and scientists alike.

The molecular formula of 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide is C26H18BrN3O4. Its molecular weight is approximately 519.34 g/mol, which reflects the complexity and diversity of its chemical composition. The compound features a central naphthalene ring, a brominated phenyl group, a cyano group, and a nitrophenyl amide moiety, all of which contribute to its unique chemical properties and biological activities.

In recent years, the study of 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide has gained significant attention due to its potential therapeutic applications. Research has shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide effectively inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest.

The mechanism of action of 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide is multifaceted. The brominated phenyl group and the naphthalene ring are believed to play crucial roles in its ability to interact with specific cellular targets. The cyano group and the nitrophenyl amide moiety further enhance its biological activity by modulating key signaling pathways involved in inflammation and cancer progression. These findings have paved the way for further investigations into the potential use of this compound as a novel therapeutic agent.

Beyond its anti-inflammatory and anti-cancer properties, 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide has also shown promise in other areas of medicinal chemistry. For example, recent studies have explored its potential as an inhibitor of specific enzymes involved in neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry in 2020 demonstrated that this compound effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

The synthesis of 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide is a multi-step process that requires careful control over reaction conditions to ensure high yields and purity. The typical synthetic route involves the condensation of 3-bromo-4-hydroxybenzaldehyde with 1-naphthaldehyde to form the corresponding benzaldehyde derivative, followed by O-methylation to introduce the methoxy group. Subsequent reactions involve the formation of the cyanoacrylamide moiety through a series of nucleophilic additions and eliminations.

The physical properties of 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide, such as its solubility and stability, are critical for its use in various applications. This compound is generally insoluble in water but exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO). Its stability under different conditions, including temperature and pH, has been extensively studied to ensure its suitability for long-term storage and use in laboratory settings.

In conclusion, 3-[3-Bromo-4-(1-naphthalenylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)-2-propenamide (CAS No. 380567-76-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive candidate for further investigation into its therapeutic applications. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases.

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